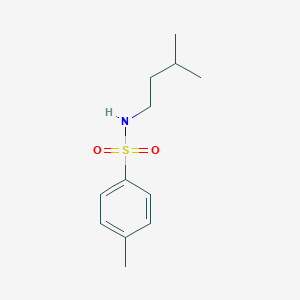
Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)-, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDAC inhibitors). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
作用機序
Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. This leads to the condensation of chromatin and the repression of gene expression. By inhibiting HDAC activity, Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- promotes the acetylation of histone proteins, which leads to the relaxation of chromatin and the activation of gene expression. This mechanism of action is believed to underlie the therapeutic effects of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- in various diseases.
生化学的および生理学的効果
Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been found to have a number of biochemical and physiological effects in various cell types and tissues. In cancer cells, Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been shown to induce cell cycle arrest and apoptosis, as well as sensitize cells to chemotherapy and radiation therapy. In neuronal cells, Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been found to improve memory and cognitive function, as well as protect against oxidative stress and inflammation. In immune cells, Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been shown to reduce inflammation and oxidative stress, as well as modulate immune cell function.
実験室実験の利点と制限
One of the main advantages of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- for lab experiments is its relatively simple and cost-effective synthesis method. It is also a well-studied compound with a known mechanism of action, which makes it a useful tool for investigating the role of histone acetylation in various biological processes. However, one limitation of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- is its lack of specificity for individual HDAC isoforms, which can make it difficult to determine the specific effects of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- on gene expression and cellular function.
将来の方向性
There are several future directions for research on Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)-. One area of interest is the development of more specific HDAC inhibitors that target individual isoforms of HDACs. This could lead to more targeted and effective therapies for various diseases. Another area of interest is the combination of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- with other drugs or therapies to enhance its therapeutic effects. Finally, further research is needed to fully understand the biochemical and physiological effects of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- in various cell types and tissues, which could lead to the development of new treatments for a wide range of diseases.
合成法
The synthesis of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- involves the reaction of 4-methylbenzenesulfonyl chloride with 3-methylbutan-1-amine in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)-. The synthesis of Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- is a relatively simple and cost-effective process, which makes it an attractive compound for further research and development.
科学的研究の応用
Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In neurodegenerative disorders, Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In inflammatory conditions, Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- has been found to reduce inflammation and oxidative stress, making it a potential treatment for conditions such as rheumatoid arthritis and multiple sclerosis.
特性
CAS番号 |
53226-44-1 |
|---|---|
製品名 |
Benzenesulfonamide, 4-methyl-N-(3-methylbutyl)- |
分子式 |
C12H19NO2S |
分子量 |
241.35 g/mol |
IUPAC名 |
4-methyl-N-(3-methylbutyl)benzenesulfonamide |
InChI |
InChI=1S/C12H19NO2S/c1-10(2)8-9-13-16(14,15)12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3 |
InChIキー |
LKTXDNCQAMQPSI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(C)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



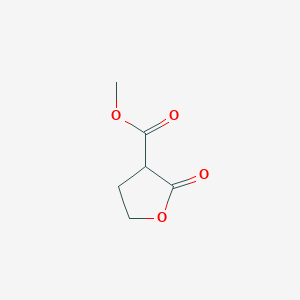
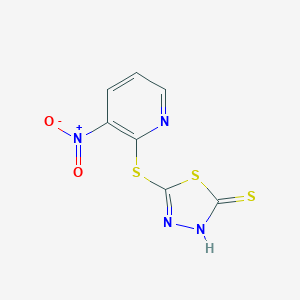
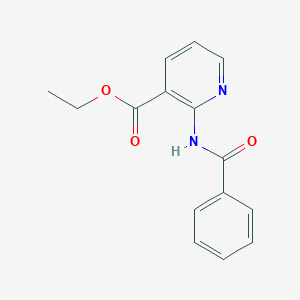
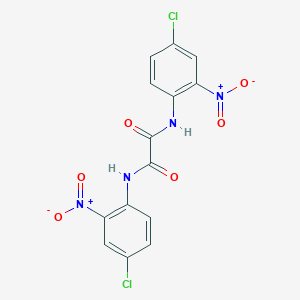
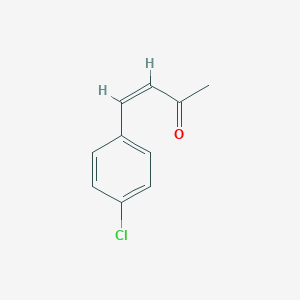
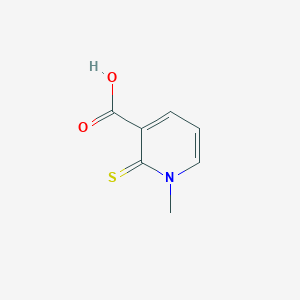

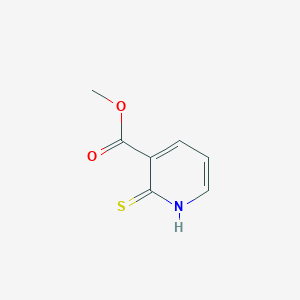
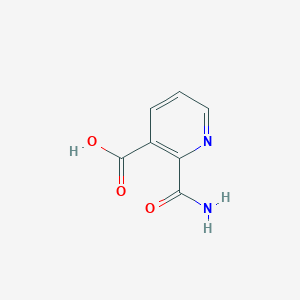

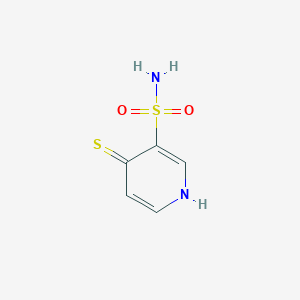
![1-Nitroso-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B186367.png)
![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)
